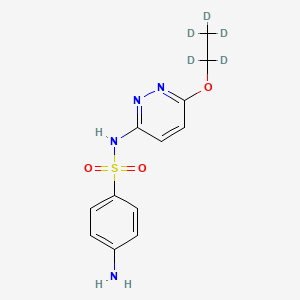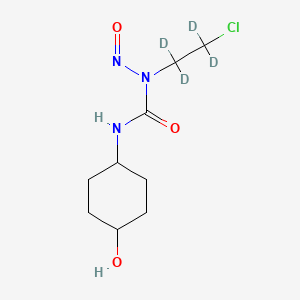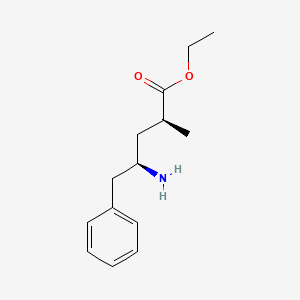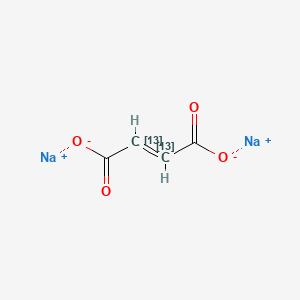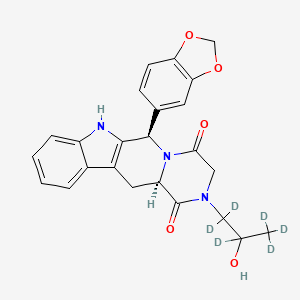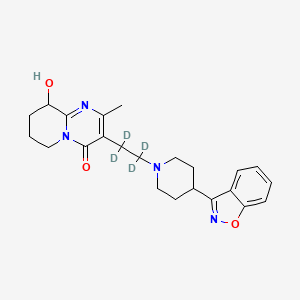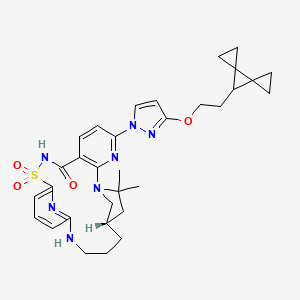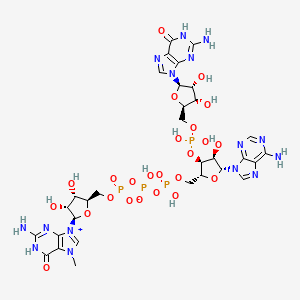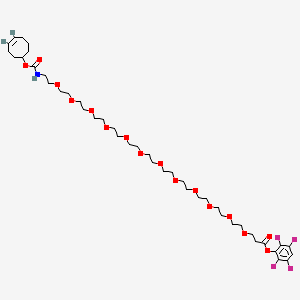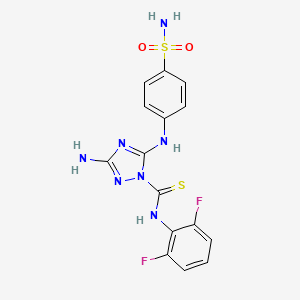![molecular formula C10H13N3O5 B12423694 (2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxy group, and a trihydroxyphenyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide typically involves the condensation of an amino acid derivative with a trihydroxybenzaldehyde. The reaction is often carried out under mild conditions to preserve the integrity of the functional groups. A common synthetic route includes:
Starting Materials: L-serine and 2,3,4-trihydroxybenzaldehyde.
Reaction Conditions: The reaction is conducted in an aqueous medium at a slightly acidic pH to facilitate the condensation reaction.
Catalysts: Mild acid catalysts such as acetic acid can be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide is studied for its potential antioxidant properties due to the presence of multiple hydroxy groups.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding, while the amino group can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-dihydroxyphenyl)methylideneamino]propanamide: Similar structure but with one less hydroxy group.
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]butanamide: Similar structure but with a different alkyl chain.
Uniqueness
The uniqueness of (2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of multiple hydroxy groups enhances its potential as an antioxidant, while the amino group allows for diverse chemical modifications.
Eigenschaften
Molekularformel |
C10H13N3O5 |
|---|---|
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C10H13N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-3,6,14-17H,4,11H2,(H,13,18)/b12-3+/t6-/m0/s1 |
InChI-Schlüssel |
ZYTUVQILDHABLA-YBCRUCGMSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1/C=N/NC(=O)[C@H](CO)N)O)O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



